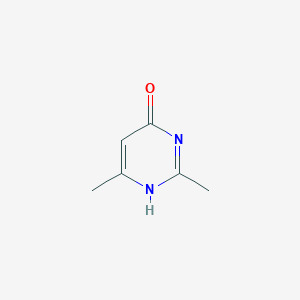

2,6-dimethyl-1H-pyrimidin-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,6-Dimethyl-1H-pyrimidin-4-one is a heterocyclic compound with a pyrimidine ring structure Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dimethyl-1H-pyrimidin-4-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of acetophenone derivatives with amidine hydrochlorides in the presence of a base can yield the desired pyrimidine derivative . Another method involves the use of α-CF3 aryl ketones and different amidine hydrochlorides under mild conditions .

Industrial Production Methods

Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. The use of metal-free methods and environmentally friendly reagents is often preferred to minimize environmental impact .

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

2,6-Dimethyl-1H-pyrimidin-4-one reacts with organometallic reagents such as Grignard reagents and methyllithium, leading to regioselective alkylation. The reaction outcomes depend on the reagent’s bulkiness and reaction conditions:

These reactions proceed via nucleophilic attack at the electron-deficient positions of the pyrimidine ring, with steric effects influencing regioselectivity .

Electrophilic Halogenation

The compound undergoes halogenation at the 3-position using N-halosuccinimides (NXS) in carbon tetrachloride (CCl₄):

Iodination at the 5-position can also occur using iodine monochloride (ICl) in acetonitrile, yielding 5-iodo-2,6-dimethyl-1H-pyrimidin-4-one.

Oxidation Reactions

The methylthio group in related pyrimidinones undergoes oxidation to sulfonyl derivatives using hydrogen peroxide (H₂O₂) and sodium tungstate (Na₂WO₄) under phase-transfer conditions . While direct oxidation data for this compound is limited, analogous pathways suggest potential reactivity:

| Oxidizing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| H₂O₂, Na₂WO₄, TBAB | Acetic acid, 55°C | Sulfonyl derivatives (hypothetical) | ~98% |

Reactivity with Organometallic Reagents

The pyrimidinone core participates in cyclocondensation reactions. For example, reaction with acetylacetone and thiourea in hydrochloric acid yields thieno-fused pyrimidinones . Additionally, iodinated derivatives serve as precursors for cross-coupling reactions (e.g., Suzuki-Miyaura), enabling access to aryl- or heteroaryl-substituted analogs.

Mechanistic Insights

-

Nucleophilic Substitution : The pyrimidine ring’s electron-deficient nature directs nucleophiles to positions 4 or 6, with steric effects from methyl groups favoring 4-substitution .

-

Electrophilic Substitution : Halogenation occurs preferentially at the 3-position due to resonance stabilization of the intermediate .

-

Oxidation : The methylthio group’s oxidation proceeds via a radical mechanism catalyzed by tungstate ions .

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1.1 Antiviral Activity

Recent studies have highlighted the potential of pyrimidin-4-one derivatives in combating viral infections, particularly HIV-1. A notable compound derived from this class demonstrated potent inhibitory activity against HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs). Modifications to the pyrimidine core led to compounds with enhanced potency and favorable resistance profiles compared to existing drugs like etravirine .

Case Study: HIV-1 Inhibitors

- Compound: 2,6-dimethyl-1H-pyrimidin-4-one derivatives

- Activity: Potent against NNRTI-resistant strains

- Mechanism: Structural modifications improved binding affinity to the NNIBP (non-nucleoside inhibitor binding pocket) of HIV-1 .

1.2 Anti-Cancer Properties

Another area of research focuses on the anti-cancer properties of pyrimidin-4-one derivatives. Compounds have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Data Table: Anti-Cancer Activity of Pyrimidine Derivatives

| Compound Name | Cancer Type | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | Breast | 15 | Apoptosis induction |

| Compound B | Lung | 10 | Cell cycle arrest |

| 2,6-Dimethyl | Colon | 8 | Inhibition of kinase activity |

Photochemical Applications

The photochemical properties of this compound have been explored for potential applications in photodynamic therapy (PDT) and as photostabilizers in polymer formulations. The compound can undergo reversible transformations upon irradiation, leading to products that may have therapeutic benefits.

Case Study: Photochemical Reactions

- Observation: Irradiation in aqueous solutions produces unstable products that revert to the starting material.

- Significance: This behavior can be harnessed for controlled drug release mechanisms in PDT applications .

Environmental Impact and Transformation Products

This compound is also recognized as a transformation product of certain pesticides, such as pirimicarb. Understanding its environmental behavior is crucial for assessing the ecological impact of agricultural chemicals.

Environmental Data Table: Transformation Products

| Pesticide | Transformation Product | Environmental Impact |

|---|---|---|

| Pirimicarb | This compound | Potentially toxic |

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of synthesized compounds.

Synthesis Overview:

- Starting Materials: Various amines and carbonyl compounds.

- Reagents: Acidic or basic catalysts.

- Yield: Typically ranges from 60% to 85% depending on the method used.

Mécanisme D'action

The mechanism of action of 2,6-dimethyl-1H-pyrimidin-4-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparaison Avec Des Composés Similaires

Similar Compounds

2,4,6-Trimethylpyrimidine: Similar in structure but with an additional methyl group at position 4.

2,6-Dimethyl-4-hydroxypyrimidine: Similar but with a hydroxyl group at position 4.

2,6-Dimethyl-1H-pyrimidin-4-thione: Similar but with a thione group replacing the oxygen at position 4.

Uniqueness

2,6-Dimethyl-1H-pyrimidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Propriétés

IUPAC Name |

2,6-dimethyl-1H-pyrimidin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c1-4-3-6(9)8-5(2)7-4/h3H,1-2H3,(H,7,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQFHLJKWYIJISA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)N=C(N1)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)N=C(N1)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.